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Compound of Interest

Compound Name: 2-Amino-5-fluoronicotinonitrile

Cat. No.: B1286859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Amino-5-fluoronicotinonitrile (CAS No. 801303-22-0). Due to the limited availability of
publicly accessible experimental spectra for this specific compound, this document presents
predicted spectroscopic data based on established principles and data from analogous
structures. It also includes detailed, standardized experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass
Spectrometry (MS) data, which are essential for the characterization of such compounds.

Introduction

2-Amino-5-fluoronicotinonitrile is a substituted pyridine derivative of interest in medicinal
chemistry and materials science due to its unique electronic and structural features. Accurate
spectroscopic characterization is fundamental for confirming the identity, purity, and structure of
this compound in research and development settings. This guide serves as a practical resource
for scientists working with 2-Amino-5-fluoronicotinonitrile and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Amino-5-
fluoronicotinonitrile. These predictions are derived from the analysis of its chemical structure
and comparison with spectral data of structurally related compounds, such as aminopyridines,
fluorinated aromatic systems, and aromatic nitriles.
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Table 1: Predicted *H NMR Data

Solvent: DMSO-ds

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~8.2-8.4 d 1H H-6
~7.6-7.8 d 1H H-4
~6.5-6.8 s (broad) 2H -NH:z

Note: The chemical shifts are approximate. The coupling constants (J) for the aromatic protons
are expected to be in the range of 2-4 Hz for meta-coupling and 8-10 Hz for ortho-coupling,
where applicable. The fluorine atom will also induce coupling with the neighboring protons.

Table 2: Predicted *C NMR Data

Solvent: DMSO-ds

Chemical Shift (6, ppm) Assignment
~158 - 162 (d) C-5 (1JC-F)
~155 - 159 C-2

~145 - 149 (d) C-6 (3JC-F)
~130 - 134 (d) C-4 (2JC-F)
~118 - 122 C=N
~95-100 C-3

Note: The chemical shifts are approximate. The carbon attached to the fluorine atom (C-5) will
appear as a doublet with a large coupling constant (1JC-F). Other nearby carbons will also
exhibit smaller C-F couplings.

Table 3: Predicted FT-IR Absorption Bands

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?)

Intensity

Assignment

N-H stretching (asymmetric

3450 - 3300 Medium-Strong _
and symmetric)
2230 - 2210 Strong C=N stretching
1640 - 1600 Strong N-H bending (scissoring)
) C=C and C=N stretching
1600 - 1450 Medium-Strong o
(aromatic ring)
1250 - 1150 Strong C-F stretching
1200 - 1000 Medium C-N stretching
850 - 750 Strong C-H out-of-plane bending

Table 4: Predicted Mass Spectrometry Data

lonization Method: Electron Impact (EI)

miz Relative Intensity (%) Assighment

137 ~100 [M]* (Molecular lon)

110 Variable [M - HCN]*

83 Variable [M - HCN - HCN]* or other

fragments

Note: The molecular ion peak is expected to be prominent. Fragmentation patterns in EI-MS

can be complex and may involve the loss of small neutral molecules like HCN.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid

organic compound like 2-Amino-5-fluoronicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain *H and *3C NMR spectra to elucidate the carbon-hydrogen framework of
the molecule.

Methodology:
e Sample Preparation:
o Accurately weigh 5-10 mg of 2-Amino-5-fluoronicotinonitrile.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry vial.

o Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex

mixer.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

o The final sample height in the NMR tube should be approximately 4-5 cm.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrumentation and Data Acquisition:
o The NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
o The instrument is tuned and shimmed for the specific solvent and sample.
o For 'H NMR, a standard single-pulse experiment is performed.

o For 3C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to
single lines for each unique carbon atom.

o The acquired data is processed using appropriate software, which includes Fourier
transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth
dampened with a volatile solvent like isopropanol or acetone, and allow it to dry
completely.

o Place a small amount of the solid 2-Amino-5-fluoronicotinonitrile powder directly onto
the center of the ATR crystal.

 Instrumentation and Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the atmosphere (e.g., COz, H20).

o Lower the ATR press to ensure good contact between the solid sample and the crystal.
o Acquire the sample spectrum, typically over a range of 4000-400 cm™1.

o The final spectrum is usually presented as transmittance or absorbance versus

wavenumber (cm™1).

o After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation

pattern of the molecule.
Methodology (Electron Impact - EIl):

e Sample Introduction:
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o A small amount of 2-Amino-5-fluoronicotinonitrile is introduced into the mass
spectrometer, typically using a direct insertion probe for solid samples.

o The probe is heated to volatilize the sample into the ion source.

e |onization:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).[1][2][3]

o This causes the molecules to ionize, primarily forming a radical cation known as the
molecular ion ([M]*), and also induces fragmentation.[1][2][3]

e Mass Analysis and Detection:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o The separated ions are detected, and a mass spectrum is generated, which is a plot of
relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a novel chemical compound.
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Compound Synthesis & Purification

Synthesis of 2-Amino-5-fluoronicotinonitrile

'
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Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 2-Amino-5-fluoronicotinonitrile, alongside standardized protocols for their
experimental determination. While direct experimental data is currently limited in the public
domain, the predictive data and detailed methodologies presented herein offer a valuable
resource for researchers in the fields of chemical synthesis, drug discovery, and materials
science. It is recommended that experimental data be acquired and compared with the
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predictions outlined in this guide to confirm the structure and purity of any synthesized samples
of 2-Amino-5-fluoronicotinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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